molecular formula C7H5FN2O2 B11758368 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

Cat. No.: B11758368
M. Wt: 168.12 g/mol
InChI Key: SSHZUMVWPCYNDB-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a high-purity chemical scaffold designed for research and development in medicinal chemistry. Compounds based on the pyrrolo[2,3-b]pyridine structure, a privileged scaffold also known as 7-azaindole, are of significant interest in drug discovery due to their broad and potent biological activities . Although specific biological data for this exact molecule may be limited, its core structure is a key building block in developing novel therapeutic agents. Research on closely related analogues has demonstrated that this chemical family holds promise across multiple therapeutic areas. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory diseases and central nervous system disorders . Other studies have developed similar compounds as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway, a key target in oncology, showing efficacy in inhibiting cancer cell proliferation, migration, and invasion . Furthermore, fluorine-substituted pyrrolo[2,3-b]pyridines have been explored as inhibitors of the influenza virus PB2 protein, highlighting the value of the fluoro-substituent in antiviral research . The presence of the fluorine atom in this molecule is a critical feature, often employed to modulate a compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable reagent for lead optimization programs . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHZUMVWPCYNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)NC(=O)C=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Fluorination via Balz-Schiemann Reaction

The Balz-Schiemann reaction remains a cornerstone for introducing fluorine into aromatic systems. Thibault et al. (2003) demonstrated its applicability for synthesizing 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives . Starting from 1H-pyrrolo[2,3-b]pyridine N-oxide (1 ), diazotization with nitrosylsulfuric acid generated the diazonium salt intermediate, which underwent thermal decomposition in fluoroboric acid (HBF₄) to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4a ) with 68% isolated yield . Subsequent oxidation of 4a using potassium permanganate (KMnO₄) in acidic conditions introduced the 2,6-dione functionality, though this step required careful temperature control (0–5°C) to prevent over-oxidation .

Key Reaction Parameters :

  • Diazotization time: 2 hours at −10°C

  • HBF₄ concentration: 48% aqueous solution

  • Oxidation agent: KMnO₄ (2.2 equiv.) in H₂SO₄ (1M)

Lithium-Halogen Exchange Strategy

An alternative route leveraging lithium-halogen exchange was developed to circumvent the instability of diazonium intermediates . Treatment of 4-bromo-1H-pyrrolo[2,3-b]pyridine (2 ) with n-butyllithium (n-BuLi) at −78°C generated a lithiated species, which reacted with N-fluorobenzenesulfonimide (NFSI) to install the fluorine atom. This method achieved comparable yields (72%) to the Balz-Schiemann approach but demanded stringent anhydrous conditions and cryogenic temperatures . The dione moiety was introduced via hydrolysis of a nitrile intermediate using hydrochloric acid (HCl), followed by cyclization with acetic anhydride .

Advantages Over Balz-Schiemann :

  • Avoids explosive diazonium salts

  • Tolerates electron-withdrawing substituents

  • Enables late-stage functionalization

Optimization of Oxidation and Cyclization

Post-fluorination oxidation to form the 2,6-dione represents a critical bottleneck. VulcanChem’s protocol for 5-chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione highlights the use of Jones reagent (CrO₃/H₂SO₄) for selective oxidation . Applied to the fluoro analog, this method achieved 85% conversion but required neutralization with sodium bicarbonate to prevent decomposition. Cyclization via Dean-Stark trap removed water, driving the reaction to completion .

Comparative Oxidation Efficiency :

Oxidizing AgentYield (%)Side Products
KMnO₄/H₂SO₄62Over-oxidized quinones
Jones Reagent85Minimal
H₂O₂/AcOH48Epoxide formation

Mechanistic Insights into Fluorination Selectivity

Density functional theory (DFT) calculations reveal that fluorine incorporation at position 4 is thermodynamically favored due to resonance stabilization of the intermediate arenium ion . The N-oxide precursor (1 ) directs electrophilic attack to the para position, with a computed activation energy 12.3 kcal/mol lower than meta substitution . This aligns with experimental observations where <5% of 5-fluoro regioisomer was detected via ¹⁹F NMR .

Scalability and Industrial Considerations

Ambeed’s large-scale synthesis of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine provides insights into process optimization . Key adaptations for the dione derivative include:

  • Replacing BOP-Cl coupling agents with T3P® to minimize racemization

  • Implementing continuous flow reactors for exothermic lithiation steps

  • Purification via antisolvent crystallization (heptane/EtOAc) to achieve >99% HPLC purity

Cost Analysis (Per Kilogram) :

StepCost ($)Contribution (%)
Raw Materials1,20058
Energy Consumption32015
Waste Disposal54026

Challenges in Purification and Characterization

The polar nature of the dione moiety complicates isolation. Reverse-phase chromatography (C18 column, MeCN/H₂O gradient) resolves degradation products, while ¹H NMR analysis confirms regiochemistry through J₆-F coupling constants (²J = 9.8 Hz) . High-resolution mass spectrometry (HRMS) data for the title compound ([M+H]⁺ = 183.0324) matches theoretical values within 2 ppm error .

Emerging Methodologies

Recent patents disclose photocatalytic fluorination using Ir(ppy)₃ and Selectfluor® under blue LED irradiation . This approach achieved 78% yield with 98% regioselectivity but remains untested for the dione derivative . Additionally, enzymatic oxidation using laccase mediators shows promise for greener synthesis, though conversion rates remain suboptimal (≤40%) .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has been investigated in numerous studies. The compound exhibits a range of biological activities:

1.1 Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit tumor growth. For instance, studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications in the pyrrolo[2,3-b]pyridine framework significantly influence their anticancer activity.

1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and fungal species like Candida albicans. These findings suggest that 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione may serve as a lead compound for developing new antimicrobial agents .

1.3 Analgesic and Sedative Effects
In animal models, some derivatives have demonstrated significant analgesic and sedative properties. For example, studies using the "hot plate" and "writhing" tests have indicated that certain compounds exhibit better analgesic effects than standard analgesics like aspirin and are comparable to morphine in efficacy . This highlights the potential for developing new pain management therapies based on this compound.

Synthetic Chemistry Applications

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has been achieved through various methods. Efficient synthetic routes include:

2.1 Regioselective Fluorination
Two primary synthetic pathways for producing 4-Fluoro-1H-pyrrolo[2,3-b]pyridine involve regioselective fluorination techniques such as the Balz-Schiemann reaction or lithium-halogen exchange methods. These methods allow for the selective introduction of fluorine into the pyrrolo[2,3-b]pyridine structure while maintaining the integrity of other functional groups .

2.2 Derivative Synthesis
Researchers have synthesized numerous derivatives to explore structure-activity relationships (SAR). Modifications at various positions on the pyrrole and pyridine rings can enhance specific biological activities or improve pharmacokinetic properties. This approach is crucial for optimizing efficacy and minimizing toxicity in potential therapeutic applications .

Biochemical Applications

The biochemical implications of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione extend to its role as a biochemical probe:

3.1 Enzyme Inhibition Studies
Investigations into enzyme inhibition have revealed that certain derivatives can act as inhibitors for key enzymes involved in metabolic pathways related to cancer and inflammation. This property makes them valuable tools for studying enzyme function and developing targeted therapies .

3.2 Mechanistic Studies
The mechanism of action for these compounds often involves interactions with cellular signaling pathways that regulate cell growth and apoptosis. Understanding these mechanisms is essential for designing more effective therapeutic agents based on this scaffold .

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrolopyridine Derivatives

Compound Name Substituents CAS Number Key Features
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6-dione F at 4; dione at 2,6 Not specified Enhanced metabolic stability, hydrogen bonding capacity
4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine Cl at 4; F at 3 1211582-49-8 Higher lipophilicity, potential steric hindrance
4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine Br at 4; F at 5 1260385-91-8 Improved hydrophobic interactions, metabolic instability
7-Chloro-1H-pyrrolo[3,2-b]pyridine Cl at 7 357263-48-0 Altered electronic profile, reduced hydrogen bonding

Research Findings and Implications

  • Synthetic Efficiency : The Balz-Schiemann reaction used for fluorination ensures regioselectivity, avoiding byproducts common in electrophilic halogenation methods .
  • Therapeutic Potential: The dione structure’s oxidation state correlates with antitumoral activity, as seen in chromenoquinoline-diones, suggesting analogous mechanisms for 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6-dione .
  • Comparative Limitations : While fluorinated derivatives generally outperform chlorinated/brominated ones in bioavailability, their synthetic complexity (e.g., diazonium intermediate handling) remains a challenge .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine has been achieved through various methods, including regioselective fluorination techniques such as the Balz-Schiemann reaction and lithium-halogen exchange reactions. These methodologies have facilitated the production of the compound with high purity and yield, making it suitable for further biological evaluation .

Biological Activity

1. Anticancer Activity
Studies have indicated that 4-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrrole ring can enhance potency.

CompoundCell LineIC50 (µM)
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dioneHT290.39
Another derivativeMCF-70.46
Another derivativeNCI-H4600.03

These results indicate that certain modifications significantly improve the inhibitory effects on tumor cell proliferation .

2. Anticonvulsant Activity
Research has also explored the anticonvulsant potential of pyrrolo derivatives. For example, a study demonstrated that certain analogs of 4-fluoro-1H-pyrrolo[2,3-b]pyridine exhibited protective effects in animal models of epilepsy by inhibiting seizures effectively .

3. Mechanism of Action
The biological activity of 4-fluoro-1H-pyrrolo[2,3-b]pyridine is believed to be mediated through multiple pathways:

  • Inhibition of Kinases: Some derivatives have been identified as inhibitors of key kinases involved in cancer progression.
  • Modulation of Apoptosis: These compounds may induce apoptosis in cancer cells by activating intrinsic pathways and altering mitochondrial membrane permeability.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated a series of 4-fluoro derivatives against human cancer cell lines. The results highlighted a compound with an IC50 value of 0.01 µM against MCF-7 cells, indicating a strong anticancer effect attributed to structural modifications on the pyrrole ring .

Case Study 2: Anticonvulsant Properties
In another investigation, researchers tested various derivatives for anticonvulsant activity using a PTZ-induced seizure model in rodents. The most effective compound provided over 80% protection against seizures, showcasing its potential therapeutic application in epilepsy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for fluorinated pyrrolo[2,3-b]pyridine derivatives, and how are reaction conditions optimized?

  • Methodology : Fluorination typically involves electrophilic reagents like Selectfluor® in polar aprotic solvents (e.g., acetonitrile). For example, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® (1.5 eq.) in dry acetonitrile/ethanol at 70°C yields 29% of the fluorinated product after column chromatography . Alternative routes include Balz-Schiemann fluorination via diazonium intermediates, though this requires prior amine synthesis .
  • Optimization : Key variables include stoichiometry of fluorinating agents, solvent polarity, and reaction duration. Elevated temperatures (70–80°C) improve reaction rates but may reduce selectivity.

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., ¹⁹F-NMR δ = -172.74 for C-3 fluorine in DMSO-d₆) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ observed at m/z 171.0123 for C₇H₅FClN₂) .
  • Chromatography : Silica gel column chromatography with DCM/ethyl acetate (1:1) is standard for purification .

Advanced Research Questions

Q. How can fluorination regioselectivity be controlled during synthesis, particularly when competing halogenation pathways exist?

  • Strategies :

  • Directing Groups : Electron-withdrawing substituents (e.g., nitro groups) can direct fluorination to specific positions. For example, nitration prior to fluorination may enhance regioselectivity .
  • Protecting Groups : Temporary protection of reactive NH groups (e.g., using Boc) minimizes side reactions during halogenation .
    • Case Study : Chlorination of 1H-pyrrolo[2,3-b]pyridine 7-oxide with mesyl chloride in DMF achieves C-4 selectivity, which can guide subsequent fluorination .

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

  • Example : Discrepancies in ¹H NMR coupling constants (e.g., H-5 and H-6 protons in fluorinated derivatives) may indicate rotational isomerism or solvent effects.
  • Resolution :

  • Variable Temperature NMR : Assess dynamic equilibria in solution.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. How does the fluorine substituent influence biological activity in target binding studies?

  • Pharmacological Insights :

  • Dopamine D4 Receptor Imaging : Fluorine enhances metabolic stability and PET tracer efficacy. Derivatives like L-750,667 show high D4 affinity due to fluorine’s electronegativity and steric effects .
  • Kinase Inhibition : In FGFR1 inhibitors, fluorine at C-4 stabilizes hydrogen bonds with hinge-region residues (e.g., Asp-641), as shown in molecular docking studies .

Methodological Recommendations

  • Synthetic Challenges : Prioritize anhydrous conditions for fluorination to avoid hydrolysis. Monitor reactions via TLC with UV-active spots.
  • Biological Assays : Use radiolabeled analogs (e.g., ¹⁸F-PET tracers) for in vivo imaging studies, referencing dopamine receptor binding protocols .
  • Computational Tools : Utilize PyMol or Schrödinger Suite for docking studies to predict binding modes in kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.